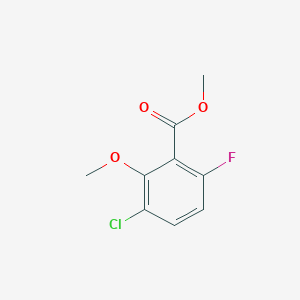

Methyl 3-Chloro-6-fluoro-2-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-chloro-6-fluoro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c1-13-8-5(10)3-4-6(11)7(8)9(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZJVUTUOUSJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)OC)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate: A Key Intermediate in Modern Drug Discovery

Abstract

The strategic incorporation of fluorine and other halogens into aromatic scaffolds is a cornerstone of contemporary medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Methyl 3-Chloro-6-fluoro-2-methoxybenzoate, a highly functionalized aromatic compound, represents a key building block in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth exploration of a plausible and efficient synthetic pathway to this valuable intermediate. Drawing upon established principles of organic synthesis and citing field-proven methodologies for analogous transformations, this document offers a comprehensive resource for researchers, chemists, and professionals in drug development. We will dissect the strategic considerations behind each synthetic step, from the choice of starting materials to the final esterification, providing a robust framework for its practical implementation.

Introduction: The Significance of Fluorinated Benzoates in Medicinal Chemistry

Fluorinated benzoic acid derivatives are a privileged class of compounds in drug discovery. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules.[1] The title compound, this compound, integrates several key pharmacophoric features: a chlorinated and fluorinated benzene ring, a methoxy group, and a methyl ester. This combination of functionalities makes it a versatile intermediate for the synthesis of a wide range of therapeutic agents, potentially including novel antibacterial, anticancer, and anti-inflammatory drugs.[1][3] The development of a robust and scalable synthesis for this compound is therefore of considerable interest to the pharmaceutical industry.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a convergent approach, starting from a commercially available and appropriately substituted benzoic acid derivative. The final esterification step is a standard transformation, readily achievable from the corresponding carboxylic acid. The core challenge lies in the regioselective introduction of the chloro, fluoro, and methoxy substituents onto the aromatic ring.

Our proposed synthetic pathway commences with 2,4-difluorobenzoic acid, a readily available starting material. The synthesis will proceed through a series of well-documented and high-yielding transformations, including nitration, reduction, diazotization, chlorination, methoxylation, and finally, esterification. This strategy is designed to control the regiochemistry at each step, leveraging the directing effects of the existing substituents.

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthesis Pathway and Experimental Protocols

This section provides a step-by-step guide to the synthesis of this compound, complete with detailed experimental protocols and justifications for the chosen reagents and conditions.

Step 1: Nitration of 2,4-Difluorobenzoic Acid

The initial step involves the nitration of commercially available 2,4-difluorobenzoic acid. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group deactivates the ring towards electrophilic aromatic substitution. Therefore, forcing conditions, such as the use of a mixture of concentrated nitric and sulfuric acids, are necessary to achieve a good yield. The nitro group is directed to the 5-position due to the ortho, para-directing effect of the fluorine at position 4 and the meta-directing effect of the carboxylic acid and the fluorine at position 2.

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid, cool the flask in an ice bath.

-

Slowly add 2,4-difluorobenzoic acid in portions, maintaining the temperature below 10 °C.

-

Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

-

Wash the solid with cold water until the washings are neutral and then dry to afford 2,4-difluoro-5-nitrobenzoic acid.

Step 2: Reduction of the Nitro Group

The nitro group of 2,4-difluoro-5-nitrobenzoic acid is then reduced to an amino group. A variety of reducing agents can be employed for this transformation, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C). Catalytic hydrogenation is often preferred due to its cleaner reaction profile and easier work-up.

Experimental Protocol (Catalytic Hydrogenation):

-

In a hydrogenation vessel, dissolve 2,4-difluoro-5-nitrobenzoic acid in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 50-60 psi).

-

Stir the mixture at room temperature until the hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield 5-amino-2,4-difluorobenzoic acid.

Step 3: Sandmeyer Reaction for Chlorination

The transformation of the amino group to a chloro group is achieved via a Sandmeyer reaction. This classic transformation involves the diazotization of the aniline derivative followed by treatment with a copper(I) chloride solution. This reaction is highly reliable for the introduction of a chlorine atom onto an aromatic ring.

Experimental Protocol:

-

Suspend 5-amino-2,4-difluorobenzoic acid in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for a short period at low temperature.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, during which nitrogen gas will evolve.

-

Collect the precipitated product by filtration, wash with water, and dry to obtain 3-chloro-2,4-difluorobenzoic acid.

Step 4: Nucleophilic Aromatic Substitution for Methoxylation

The next critical step is the regioselective methoxylation of 3-chloro-2,4-difluorobenzoic acid. The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution by the adjacent electron-withdrawing carboxylic acid and chlorine atom. Treatment with sodium methoxide in a suitable solvent like methanol or dimethylformamide (DMF) will lead to the displacement of the fluorine at the 2-position.

Experimental Protocol:

-

Dissolve 3-chloro-2,4-difluorobenzoic acid in a suitable solvent such as DMF.

-

Add a solution of sodium methoxide in methanol to the reaction mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 3-chloro-6-fluoro-2-methoxybenzoic acid.

Step 5: Fischer Esterification

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. This can be achieved through a classic Fischer esterification by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.

Experimental Protocol:

-

Suspend 3-chloro-6-fluoro-2-methoxybenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.

Summary of Reaction Parameters and Yields

The following table summarizes the key reaction parameters and expected yields for each step of the synthesis. The yields are based on literature precedents for similar transformations and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Nitration | HNO₃, H₂SO₄ | - | 0-15 | 85-95 |

| 2 | Reduction | H₂, Pd/C | Ethanol | Room Temp. | 90-98 |

| 3 | Chlorination | 1. NaNO₂, HCl 2. CuCl | Water, HCl | 0-5 then RT | 70-85 |

| 4 | Methoxylation | NaOMe | DMF | 80-100 | 65-80 |

| 5 | Esterification | MeOH, H₂SO₄ | Methanol | Reflux | 85-95 |

Workflow Visualization

The overall synthetic workflow can be visualized as follows:

Caption: Experimental workflow for the synthesis.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded synthetic pathway for this compound. By leveraging a series of well-established and high-yielding chemical transformations, this guide provides a practical framework for the synthesis of this important pharmaceutical intermediate. The detailed experimental protocols and the rationale behind each synthetic step are intended to empower researchers and drug development professionals in their efforts to access novel and complex molecular architectures. The successful implementation of this synthesis will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

-

Zhang, Z. F., Yu, A. Z., & Zhou, W. C. (2015). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 39(5), 277-278. [Link]

-

Zhang, Z. F., Yu, A. Z., & Zhou, W. C. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Journal of Chemical Research, 39(7), 414-415. [Link]

-

Zhang, Z. F., Yu, A. Z., & Zhou, W. C. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278. [Link]

-

Zhang, Z. F., Yu, A. Z., & Zhou, W. C. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240. [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

- U.S. Patent No. 6,333,431 B1. (2001).

-

ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. [Link]

-

RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

-

Chen, K., & Arnold, F. H. (2025). A novel method to synthesise fluorinated oxetanes. ScienceDaily. [Link]

Sources

Spectroscopic Characterization of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic signature of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate, a substituted aromatic ester of interest in synthetic chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. Each section delves into the theoretical basis for the predicted data, offering insights into the influence of the chloro, fluoro, methoxy, and methyl ester substituents on the molecule's spectroscopic behavior. Detailed, field-proven protocols for data acquisition are also presented, establishing a self-validating framework for researchers. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, identification, and characterization of novel halogenated and methoxylated aromatic compounds.

Introduction

This compound is a polysubstituted benzene derivative with a unique arrangement of electron-withdrawing and electron-donating groups. The interplay of these substituents—a halogen (chlorine), a highly electronegative halogen (fluorine), a methoxy group, and a methyl ester—creates a distinct electronic environment that is reflected in its spectroscopic properties. Accurate characterization of such molecules is paramount for confirming their identity, assessing purity, and elucidating their structure, which are critical steps in any chemical research or drug development pipeline.

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The predictions are grounded in foundational spectroscopic theory and data from analogous structures. By explaining the causality behind the expected spectral features, this document aims to equip researchers with the expertise to interpret their own experimental data for this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts and coupling patterns of nuclei provide a detailed map of the molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups. The chemical shifts of aromatic protons are highly sensitive to the electronic effects of the substituents on the ring.[1][2]

Rationale for Predictions:

-

Aromatic Protons (H-4, H-5): The aromatic region will feature two doublets corresponding to the two adjacent protons. The fluorine atom at position 6 will couple with H-5, and H-5 will couple with H-4. The methoxy group at C-2 is electron-donating, which would typically shield adjacent protons. However, the combined electron-withdrawing effects of the fluorine at C-6 and the chlorine at C-3 will deshield the aromatic protons, shifting them downfield into the typical 6.5-8.0 ppm range for aryl protons.[1]

-

Methoxy Protons (-OCH₃ at C-2): This methoxy group is ortho to the ester and adjacent to a chlorine atom. Its signal is expected to appear as a singlet in the range of 3.8-4.0 ppm.

-

Ester Methyl Protons (-COOCH₃): The methyl protons of the ester group are also a singlet and typically appear in a similar region to methoxy protons, around 3.9 ppm.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-4 | ~7.2 - 7.4 | Doublet (d) | ~8.5 - 9.0 | 1H |

| H-5 | ~6.9 - 7.1 | Doublet of doublets (dd) | J(H-H) = ~8.5 - 9.0, J(H-F) = ~7.0 - 8.0 | 1H |

| -OCH₃ (at C-2) | ~3.9 | Singlet (s) | N/A | 3H |

| -COOCH₃ | ~3.95 | Singlet (s) | N/A | 3H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. Carbons in an aromatic ring typically absorb in the 120-150 ppm range.[1]

Rationale for Predictions:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal, typically in the 165-175 ppm range.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons bearing electronegative atoms (F, Cl, O) will be shifted downfield. The carbon attached to fluorine (C-6) will also exhibit a large one-bond C-F coupling constant.

-

Methoxy and Ester Methyl Carbons: These methyl carbons will appear upfield, typically in the 50-60 ppm range.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 |

| C-6 | ~158 (doublet, ¹JCF ≈ 250 Hz) |

| C-2 | ~155 |

| C-3 | ~135 |

| C-1 | ~125 |

| C-4 | ~128 |

| C-5 | ~115 (doublet, ²JCF ≈ 25 Hz) |

| -OCH₃ (at C-2) | ~56 |

| -COOCH₃ | ~52 |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.[3]

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds.

-

Collect 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 240 ppm, centered around 120 ppm.

-

Use a 30-degree pulse angle, an acquisition time of ~1 second, and a relaxation delay of 2 seconds.

-

Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.[4][5]

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, C-O bonds, and the substituted aromatic ring.

Rationale for Predictions:

-

C=O Stretch (Ester): A strong, sharp absorption is expected in the range of 1720-1740 cm⁻¹. The presence of the aromatic ring conjugated with the ester group slightly lowers this frequency.[6][7]

-

C-O Stretch (Ester and Ether): Two distinct C-O stretching bands are anticipated. The C-O bond of the ester will show a strong absorption between 1250-1300 cm⁻¹. The aryl-alkyl ether C-O stretch will likely appear around 1050-1150 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

-

C-H Stretch: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while the sp³ C-H stretching of the methyl groups will be just below 3000 cm⁻¹.[8]

-

C-F and C-Cl Stretch: These absorptions are typically found in the fingerprint region. The C-F stretch is a strong band usually between 1000-1400 cm⁻¹, and the C-Cl stretch appears between 600-800 cm⁻¹.

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | ~3050 - 3100 | Medium-Weak |

| Aliphatic C-H (-CH₃) | Stretch | ~2950 - 2990 | Medium |

| C=O (Ester) | Stretch | ~1730 | Strong, Sharp |

| Aromatic C=C | Stretch | ~1450 - 1600 | Medium-Weak |

| C-O (Ester) | Stretch | ~1250 - 1300 | Strong |

| C-O (Ether) | Stretch | ~1050 - 1150 | Strong |

| C-F | Stretch | ~1100 - 1200 | Strong |

| C-Cl | Stretch | ~750 - 800 | Medium-Strong |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum (Electron Ionization)

Under electron ionization (EI), this compound will produce a molecular ion peak and several characteristic fragment ions. The presence of chlorine will result in a characteristic M+2 isotopic pattern.

Rationale for Predictions:

-

Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (C₉H₈ClFO₃ = 218.01 g/mol ). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), there will be a prominent M+2 peak at m/z 220, with an intensity of about one-third of the M⁺ peak.

-

Key Fragmentations: The fragmentation of esters often involves α-cleavage and McLafferty rearrangement, although the latter is not possible here.[9][10] Common fragmentation pathways for this molecule would include:

-

Loss of OCH₃: α-cleavage can lead to the loss of the methoxy radical (•OCH₃, 31 Da) from the ester, resulting in an acylium ion at m/z 187 (and 189). This is often a very stable and prominent fragment.

-

Loss of COOCH₃: Cleavage of the ester group as a whole (•COOCH₃, 59 Da) would lead to a fragment at m/z 159 (and 161).

-

Loss of CH₃: Loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups is also possible, leading to a fragment at m/z 203 (and 205).

-

Table 4: Predicted Key Fragments in EI-MS

| m/z | Predicted Identity | Notes |

| 218, 220 | [M]⁺ | Molecular ion with Cl isotope pattern |

| 203, 205 | [M - CH₃]⁺ | Loss of a methyl radical |

| 187, 189 | [M - OCH₃]⁺ | Loss of methoxy radical from ester |

| 159, 161 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program that allows for the elution of the compound as a sharp peak.

-

-

MS Detection:

-

The GC eluent is introduced into the ion source of the mass spectrometer (typically an electron ionization source operating at 70 eV).

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound of interest, identifying the molecular ion and key fragment ions.

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure with atom numbering for NMR assignments.

Spectroscopic Analysis Workflow

Caption: Predicted primary fragmentation pathways in EI-Mass Spectrometry.

References

-

AIP Publishing. (n.d.). Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation. Retrieved from [Link]

-

Canadian Science Publishing. (1955). LIGHT ABSORPTION STUDIES: PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). GCMS Section 6.14. Retrieved from [Link]

-

Clark, J. (n.d.). interpreting infra-red spectra. Chemguide. Retrieved from [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-chlorobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

Semantic Scholar. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. GCMS Section 6.14 [people.whitman.edu]

- 10. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

An Investigative Guide to Methyl 3-Chloro-6-fluoro-2-methoxybenzoate: Physicochemical Profile, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-6-fluoro-2-methoxybenzoate is a halogenated and methoxylated aromatic ester. While specific experimental data for this compound is not extensively available in public literature, its structural motifs are present in numerous molecules of pharmaceutical and agrochemical interest. Halogenation and methoxylation of the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides a comprehensive theoretical analysis of the physicochemical properties, a plausible synthetic route, and expected spectroscopic data for this compound. The insights presented herein are derived from the analysis of structurally related compounds and foundational principles of organic chemistry, offering a predictive framework for researchers investigating this and similar molecules.

Predicted Physicochemical Properties

The physical and chemical properties of a molecule are critical for its handling, formulation, and biological activity. In the absence of direct experimental data for this compound, we can estimate its properties based on known data for analogous compounds.

| Property | Predicted Value/Range | Rationale and Comparative Data |

| Molecular Formula | C9H8ClFO3 | Based on the chemical structure. |

| Molecular Weight | 218.61 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid or liquid | Many substituted methyl benzoates are solids or high-boiling liquids at room temperature. For instance, 2-chloro-6-fluorobenzaldehyde, a related precursor, is a solid with a melting point of 32-35 °C.[1] |

| Melting Point | 40 - 70 °C | The melting point will be influenced by the substitution pattern on the aromatic ring, which affects crystal lattice packing. For comparison, 3-chloro-2-fluorobenzoic acid has a melting point of 177-180 °C.[2] Esterification to the methyl ester would likely lower the melting point. |

| Boiling Point | > 200 °C | Substituted methyl benzoates generally have high boiling points. For example, the boiling point of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is reported as 430°C, although this is a larger molecule.[3] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water. | The presence of the methyl ester and aromatic ring suggests good solubility in organic solvents, while the polar functional groups may impart slight water solubility. |

| pKa (of conjugate acid) | ~ -6 to -4 | The ester carbonyl oxygen is weakly basic. |

Molecular Structure and Synthesis

The structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

A plausible and efficient synthesis of this compound would involve the esterification of the corresponding carboxylic acid, 3-chloro-6-fluoro-2-methoxybenzoic acid. This precursor acid could potentially be synthesized from commercially available starting materials through a series of established organic reactions.

Proposed Synthetic Workflow

Figure 2: Proposed synthetic pathway for this compound.

Experimental Protocol: Fischer Esterification

This protocol describes the final esterification step from the corresponding carboxylic acid.

-

Reaction Setup: To a solution of 3-chloro-6-fluoro-2-methoxybenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 2-6 hours.[4]

-

Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dilute the residue with water and extract with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a synthesized compound. The following are the predicted spectral data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl groups of the ester and methoxy substituents.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Multiplet | 2H | Aromatic protons |

| ~ 3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |

| ~ 3.8 | Singlet | 3H | Ester methyl protons (-COOCH₃) |

Note: The exact chemical shifts of the aromatic protons will be influenced by the combined electronic effects of the chloro, fluoro, and methoxy groups and may exhibit coupling to the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | Ester carbonyl carbon (C=O) |

| ~ 150 - 160 (doublet) | Aromatic carbon attached to fluorine (C-F) |

| ~ 115 - 145 | Other aromatic carbons |

| ~ 62 | Methoxy carbon (-OCH₃) |

| ~ 52 | Ester methyl carbon (-COOCH₃) |

Note: The carbon attached to fluorine and the adjacent carbons will show splitting due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 1730 | C=O stretch (ester) |

| ~ 1600, 1480 | C=C stretch (aromatic) |

| ~ 1250 | C-O stretch (ester and ether) |

| ~ 1100 | C-F stretch |

| ~ 800 - 600 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion (M⁺): An intense peak at m/z = 218, with a characteristic M+2 isotope peak at m/z = 220 (approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine-37 isotope.

-

Major Fragments: Loss of the methoxy group (-OCH₃, m/z = 187), loss of the carbomethoxy group (-COOCH₃, m/z = 159), and other fragments resulting from the cleavage of the aromatic ring.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The aromatic ring can undergo further electrophilic or nucleophilic substitution, although the existing substituents will direct the position of new groups and influence the reaction conditions.

Given its structure, this compound could serve as a valuable intermediate in the synthesis of more complex molecules. Halogenated and methoxylated benzoic acid derivatives are common building blocks in the development of pharmaceuticals and agrochemicals. For example, related structures have been investigated as inhibitors of enzymes such as stearoyl-CoA desaturase 1 (SCD1), which are targets for the treatment of obesity.[5][6] The specific substitution pattern of this compound may offer unique properties for the development of novel bioactive compounds.

Conclusion

This technical guide has provided a detailed theoretical investigation into the physical and chemical properties of this compound. While experimental data for this specific molecule is scarce, a robust predictive profile has been constructed based on the analysis of structurally related compounds and fundamental chemical principles. The proposed synthetic route and expected spectroscopic data offer a practical framework for researchers aiming to synthesize and characterize this compound. The potential of this molecule as a building block in medicinal and agricultural chemistry warrants further investigation.

References

-

ChemBK. (2024). 178306-51-9. Retrieved from [Link]

-

Angene Chemical. (n.d.). (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. Retrieved from [Link]

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

-

PrepChem.com. (n.d.). Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methoxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-methylanisole. Retrieved from [Link]

- Google Patents. (n.d.). United States Patent.

-

PubChem. (n.d.). 2-Fluoro-6-methoxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. 2-HYDROXY-3-METHOXY-3,3-DIPHENYLPROPANOIC ACID CAS#: 178306-51-9 [m.chemicalbook.com]

- 4. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Page loading... [wap.guidechem.com]

The Strategic Intermediate: A Technical Guide to Methyl 3-Chloro-6-fluoro-2-methoxybenzoate

For the forward-thinking researcher and discerning drug development professional, this guide illuminates the pivotal role of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate as a sophisticated chemical intermediate. We will delve into its synthesis, reactivity, and critical applications, providing a comprehensive resource grounded in scientific rigor and practical insights.

This document moves beyond a simple recitation of facts, offering a deeper understanding of the causality behind the synthetic choices and the mechanistic underpinnings that make this molecule a valuable tool in the modern chemist's arsenal.

Physicochemical Properties and Safety Considerations

A foundational understanding of a chemical intermediate begins with its physical characteristics and safe handling protocols.

| Property | Value | Reference |

| Molecular Formula | C₉H₈ClFO₃ | N/A |

| Molecular Weight | 218.61 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| CAS Number | 178546-95-7 | N/A |

Safety and Handling: As with any halogenated aromatic compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of skin or eye contact, flush immediately with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS).[1]

Strategic Synthesis: A Plausible Multi-step Approach

Retrosynthetic Analysis

A retrosynthetic approach reveals a practical pathway starting from the more readily available 2-fluoro-6-methoxybenzoic acid. The key transformations involve a regioselective chlorination followed by esterification.

Caption: Retrosynthetic analysis of this compound.

Step 1: Ortho-Chlorination of 2-Fluoro-6-methoxybenzoic Acid

The introduction of a chlorine atom at the C3 position, ortho to the carboxylic acid and meta to the fluorine and methoxy groups, is a critical step. Directed ortho-metalation is a powerful strategy for achieving such regioselectivity.

Protocol:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-Fluoro-6-methoxybenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).[2]

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) (2.2 eq), while maintaining the temperature below -70 °C. The use of a slight excess of base ensures complete deprotonation of both the carboxylic acid and the C3 position.

-

Chlorination: After stirring at -78 °C for 1-2 hours, introduce a suitable electrophilic chlorine source, such as hexachloroethane or N-chlorosuccinimide (NCS) (1.2 eq).

-

Quenching and Workup: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction by carefully adding saturated aqueous ammonium chloride. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

-

Isolation and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-Chloro-6-fluoro-2-methoxybenzoic acid can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of a strong organolithium base necessitates the exclusion of water to prevent quenching of the base.

-

Low Temperature: The low reaction temperature is crucial for maintaining the stability of the lithiated intermediate and preventing side reactions.

-

Directing Group: The carboxylate and methoxy groups act as ortho-directing groups, facilitating the regioselective deprotonation at the C3 position.

Step 2: Fischer Esterification

The final step involves the conversion of the synthesized carboxylic acid to its corresponding methyl ester. Fischer esterification is a classic and reliable method for this transformation.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-Chloro-6-fluoro-2-methoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (SOCl₂). The use of thionyl chloride has the advantage of producing gaseous byproducts (SO₂ and HCl) that can be easily removed.

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Self-Validating System: The purity of the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The disappearance of the broad carboxylic acid proton signal and the appearance of a sharp singlet for the methyl ester protons in the ¹H NMR spectrum are clear indicators of a successful reaction.

Caption: Proposed synthetic workflow for this compound.

The Intermediate's Role in Drug Discovery: A Focus on SCD1 Inhibition

The strategic placement of chloro, fluoro, and methoxy substituents on the benzene ring makes this compound a highly valuable building block in medicinal chemistry. A closely related analogue, 2-Chloro-6-fluoro-3-methylbenzoic acid, has been identified as a key intermediate in the synthesis of inhibitors for Stearoyl-CoA Desaturase 1 (SCD1).[3] SCD1 is a critical enzyme in lipid metabolism, and its inhibition is a promising therapeutic strategy for metabolic diseases such as obesity and diabetes.[3]

The structural features of this compound suggest its utility in the synthesis of novel SCD1 inhibitors. The ester functional group provides a reactive handle for amide bond formation, a common linkage in many pharmaceutical agents. The halogen and methoxy substituents can modulate the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity to the target enzyme and its metabolic stability.

Hypothetical Application in the Synthesis of an SCD1 Inhibitor

The following workflow illustrates how this compound could be employed in the synthesis of a potential SCD1 inhibitor.

Caption: Potential application in the synthesis of an SCD1 inhibitor.

Experimental Workflow:

-

Hydrolysis: The methyl ester of the title compound is first hydrolyzed back to the carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of THF and water.

-

Amide Coupling: The resulting carboxylic acid is then coupled with a suitable amine using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base such as diisopropylethylamine (DIPEA).

This modular approach allows for the rapid synthesis of a library of potential inhibitors by varying the amine coupling partner, facilitating structure-activity relationship (SAR) studies.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 1H | Ar-H |

| ~6.8-7.0 | m | 1H | Ar-H |

| ~3.9 | s | 3H | -OCH ₃ (ester) |

| ~3.8 | s | 3H | -OCH ₃ (ether) |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O (ester) |

| ~155-160 (d, J ≈ 240-250 Hz) | C -F |

| ~110-140 | Aromatic C |

| ~52 | -OC H₃ (ester) |

| ~56 | -OC H₃ (ether) |

Mass Spectrometry (EI, Predicted):

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 218 and a characteristic [M+2]⁺ peak at m/z 220 due to the presence of the ³⁷Cl isotope. Key fragmentation patterns would likely involve the loss of the methyl ester group (-•OCH₃) to give a fragment at m/z 187/189, and the loss of the entire methoxycarbonyl group (-•COOCH₃) to give a fragment at m/z 159/161.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of functional groups provides a versatile platform for the synthesis of complex, biologically active molecules. While its full potential is still being explored, the insights provided in this guide underscore its significance as a valuable intermediate for researchers and professionals in the pharmaceutical and chemical industries. The plausible synthetic pathways and predicted applications, particularly in the realm of SCD1 inhibition, highlight a promising future for this compound in the ongoing quest for novel therapeutics.

References

-

Scientific Reports. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

Sources

Starting materials for "Methyl 3-Chloro-6-fluoro-2-methoxybenzoate" synthesis

An In-Depth Technical Guide to the Synthesis of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate: Starting Materials and Strategic Synthesis

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its specific substitution pattern, featuring a chlorine, a fluorine, and a methoxy group on the benzene ring, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of the plausible synthetic routes for this compound, with a primary focus on the selection of starting materials and the rationale behind the chosen synthetic strategies. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of the target molecule, this compound, suggests a few logical pathways. The final step is likely to be the esterification of the corresponding carboxylic acid, 3-Chloro-6-fluoro-2-methoxybenzoic acid. Therefore, the core of the synthesis lies in the efficient construction of this substituted benzoic acid. Two primary strategies are considered here, starting from readily available precursors.

Strategy 1: Ortho-Lithiation and Carboxylation of a Substituted Anisole

This approach involves the synthesis of a polysubstituted anisole derivative, followed by a directed ortho-metalation (DoM) and subsequent carboxylation.

Strategy 2: Multi-step Synthesis from a Substituted Aniline

This pathway begins with a commercially available substituted aniline, which undergoes a series of transformations including diazotization, halogenation, and oxidation/carboxylation to yield the desired benzoic acid.

Detailed Synthetic Protocols

Strategy 1: Ortho-Lithiation and Carboxylation

This strategy leverages the directing effect of the methoxy group to introduce a carboxyl group at the ortho position.

Workflow Diagram:

Caption: Synthetic workflow for Strategy 1.

Step 1: Synthesis of 2,4-Dichloro-5-fluoroanisole (Starting Material)

The synthesis of this key starting material can be achieved from the commercially available 2,4-dichloro-5-fluoroaniline.

-

Reaction: Diazotization of the aniline followed by a Sandmeyer-type reaction to introduce a hydroxyl group, and subsequent methylation.

-

Protocol:

-

Dissolve 2,4-dichloro-5-fluoroaniline in an aqueous solution of a strong acid (e.g., H₂SO₄).

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Slowly add the diazonium salt solution to a boiling aqueous solution of copper sulfate to introduce the hydroxyl group.

-

Extract the resulting phenol and methylate it using a suitable methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) to yield 2,4-dichloro-5-fluoroanisole.

-

Step 2: Ortho-Lithiation and Carboxylation

-

Causality: The methoxy group is a powerful ortho-directing group in lithiation reactions. The use of a strong lithium base like n-butyllithium (n-BuLi) at low temperatures allows for the regioselective deprotonation at the position ortho to the methoxy group.

-

Protocol:

-

Dissolve 2,4-dichloro-5-fluoroanisole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium in hexanes. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation.

-

Quench the reaction by adding an excess of solid carbon dioxide (dry ice).

-

Allow the reaction to warm to room temperature, and then acidify with a dilute acid (e.g., HCl) to protonate the carboxylate and yield 3-Chloro-6-fluoro-2-methoxybenzoic acid.

-

Step 3: Esterification

-

Reaction: Fischer esterification of the carboxylic acid.[1]

-

Protocol:

-

Dissolve 3-Chloro-6-fluoro-2-methoxybenzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture at reflux for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, neutralize the acid catalyst, and remove the excess methanol.

-

The crude product can be purified by extraction and subsequent distillation or recrystallization to give this compound.

-

Strategy 2: Multi-step Synthesis from a Substituted Aniline

This alternative route avoids the use of organolithium reagents and may be more suitable for larger-scale synthesis.

Workflow Diagram:

Caption: Synthetic workflow for Strategy 2.

Step-by-Step Methodology:

-

Nitration of 2-Fluoro-4-chloroaniline: The starting aniline is nitrated to introduce a nitro group. The directing effects of the amino and fluoro groups will guide the nitration to the desired position.

-

Sandmeyer-type Reaction to introduce a Methyl Group: The amino group of 2-Fluoro-4-chloro-3-nitroaniline is diazotized and then subjected to a reaction to introduce a methyl group, for instance, through a reaction with methylboronic acid in the presence of a palladium catalyst.

-

Oxidation of the Methyl Group: The methyl group of 3-Chloro-2-fluoro-6-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

-

Reduction of the Nitro Group: The nitro group is reduced to an amino group using standard conditions, such as iron in acidic media or catalytic hydrogenation.

-

Conversion of the Amino Group to a Methoxy Group: The resulting amino group is converted to a methoxy group via a two-step process: diazotization followed by reaction with a methoxide source.

-

Esterification: The final carboxylic acid is esterified as described in Strategy 1.

Comparison of Synthetic Strategies

| Feature | Strategy 1: Ortho-Lithiation | Strategy 2: Multi-step Aniline Route |

| Starting Materials | 2,4-Dichloro-5-fluoroaniline | 2-Fluoro-4-chloroaniline |

| Key Reactions | Directed ortho-metalation, Carboxylation | Nitration, Sandmeyer reaction, Oxidation, Reduction, Diazotization |

| Number of Steps | Fewer steps | More steps |

| Reagents | n-Butyllithium (pyrophoric, moisture-sensitive) | More conventional reagents, but some can be hazardous (e.g., nitric acid) |

| Scalability | Can be challenging to scale up due to cryogenic conditions and pyrophoric reagents. | Generally more amenable to large-scale production. |

| Regioselectivity | Generally high due to the strong directing effect of the methoxy group. | Can be an issue at various stages, potentially leading to isomeric impurities. |

Conclusion

The synthesis of this compound can be approached through multiple synthetic routes, each with its own set of advantages and challenges. The choice of the most suitable pathway will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory. Strategy 1 offers a more direct route but involves challenging experimental conditions. Strategy 2 is longer but utilizes more conventional and scalable reactions. Both strategies underscore the importance of careful planning and execution in the synthesis of highly functionalized aromatic compounds.

References

- Benchchem. (n.d.). Technical Support Center: 4-Methoxybenzoic Acid Production.

- Benchchem. (2025). Application Notes: Grignard Reaction with Ethyl 2-Bromo-4-methoxybenzoate for Pharmaceutical Intermediate Synthesis.

- ChemicalBook. (n.d.). 2,4-DICHLORO-5-FLUOROANILINE synthesis.

- Google Patents. (n.d.). Process for synthesizing benzoic acids.

- Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Publications.

- RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.

Sources

An In-depth Technical Guide to Methyl 3-Chloro-6-fluoro-2-methoxybenzoate: Structural Analysis and Synthetic Pathways for Drug Discovery

Introduction: The Strategic Importance of Substituted Benzoates in Medicinal Chemistry

Benzoic acid derivatives are foundational scaffolds in modern drug discovery, offering a versatile platform for the development of novel therapeutic agents.[1] The strategic placement of various substituents on the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[2] Among the vast chemical space of substituted benzoates, Methyl 3-Chloro-6-fluoro-2-methoxybenzoate emerges as a compound of significant interest. Its unique constellation of a chloro, fluoro, and methoxy group presents a compelling case for its exploration as a key intermediate or a pharmacologically active molecule in its own right.

The presence of halogens, particularly chlorine and fluorine, can profoundly influence a drug candidate's properties. Fluorine, with its small size and high electronegativity, can enhance metabolic stability and binding affinity.[3] Chlorine can also contribute to improved binding interactions and offers a handle for further chemical modification.[4] The methoxy group, a common moiety in natural products and synthetic drugs, can improve drug-like properties by modulating solubility and participating in hydrogen bonding.[2] This guide provides a comprehensive structural analysis of this compound, outlines a plausible synthetic route, and discusses its potential applications in the realm of drug development.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

A thorough understanding of a molecule's three-dimensional structure is paramount in drug design. In the absence of publicly available experimental spectroscopic data for this compound, this section presents a detailed analysis based on predicted spectroscopic data and established principles of chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy provides invaluable insights into the connectivity and chemical environment of atoms within a molecule. Predicted ¹H and ¹³C NMR spectra for this compound offer a detailed picture of its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to reveal the distinct signals for the aromatic protons and the two methoxy groups.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 7.3 - 7.5 | Doublet of doublets | 1H | H-4 | The chloro and fluoro substituents will influence the chemical shifts of the aromatic protons. H-4 is expected to be downfield due to the anisotropic effect of the carbonyl group and coupling to H-5. |

| ~ 7.0 - 7.2 | Doublet of doublets | 1H | H-5 | H-5 will be coupled to H-4, and its chemical shift will be influenced by the adjacent chloro and methoxy groups. |

| ~ 3.9 | Singlet | 3H | OCH₃ (ester) | The methyl protons of the ester group are typically found in this region. |

| ~ 3.8 | Singlet | 3H | OCH₃ (ether) | The methyl protons of the ether group are also expected in this region, with a slight variation in chemical shift compared to the ester methyl. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Justification |

| ~ 165 | C=O (ester) | The carbonyl carbon of the ester is characteristically found in the downfield region of the spectrum. |

| ~ 150 - 160 | C-F | The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded. |

| ~ 145 - 155 | C-O (ether) | The carbon atom of the aromatic ring attached to the methoxy group. |

| ~ 125 - 135 | C-Cl | The carbon atom bonded to chlorine. |

| ~ 115 - 125 | Aromatic CH | The remaining aromatic carbons. |

| ~ 110 - 120 | C-COOCH₃ | The carbon atom of the aromatic ring attached to the ester group. |

| ~ 52 | OCH₃ (ester) | The carbon of the ester methoxy group. |

| ~ 61 | OCH₃ (ether) | The carbon of the ether methoxy group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2960 - 2850 | C-H stretch | Aliphatic (CH₃) |

| 1730 - 1715 | C=O stretch | Ester |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1250 - 1000 | C-O stretch | Ester and Ether |

| 1100 - 1000 | C-F stretch | Aryl fluoride |

| 800 - 600 | C-Cl stretch | Aryl chloride |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 218.61 g/mol ) is anticipated to show a molecular ion peak ([M]⁺) at m/z 218. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom, with a smaller [M+2]⁺ peak at m/z 220 in an approximate 3:1 ratio.

Key fragmentation pathways are likely to involve:

-

Loss of the methoxy radical (•OCH₃) from the ester group, leading to a fragment ion at m/z 187.

-

Loss of the methyl radical (•CH₃) from the ester, resulting in a fragment at m/z 203.

-

Cleavage of the ester group , leading to the loss of COOCH₃, resulting in a fragment at m/z 159.

-

Loss of a chlorine atom , which would result in a fragment at m/z 183.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Proposed Synthetic Pathway: A Strategic Approach

The synthesis of this compound can be strategically designed starting from commercially available precursors. A plausible synthetic route involves the synthesis of the corresponding benzoic acid followed by esterification.

Caption: Proposed Synthetic Pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Chloro-2-fluoro-6-methoxytoluene

-

To a solution of 2-fluoro-6-methoxytoluene in a suitable chlorinated solvent (e.g., dichloromethane), add sulfuryl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-Chloro-2-fluoro-6-methoxytoluene.

Step 2: Synthesis of 3-Chloro-6-fluoro-2-methoxybenzoic acid

-

Dissolve 3-Chloro-2-fluoro-6-methoxytoluene in a mixture of a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

-

Add potassium permanganate portion-wise to the solution at a controlled temperature (e.g., 0-10 °C).

-

Heat the reaction mixture to reflux for several hours until the purple color of the permanganate disappears.

-

Cool the mixture to room temperature and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to yield 3-Chloro-6-fluoro-2-methoxybenzoic acid.

Step 3: Synthesis of this compound

-

Suspend 3-Chloro-6-fluoro-2-methoxybenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography or recrystallization to yield pure this compound.

Potential Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a promising scaffold for the development of novel therapeutics. The presence of the chloro, fluoro, and methoxy groups can be exploited to modulate interactions with biological targets.

-

Enzyme Inhibitors: Substituted benzoic acids are known to act as inhibitors for various enzymes. The specific arrangement of functional groups in this molecule could lead to potent and selective inhibition of targets such as kinases or proteases.

-

Receptor Modulators: The aromatic core can serve as a platform for the synthesis of ligands for various receptors, where the substituents can fine-tune the binding affinity and selectivity.

-

Antimicrobial Agents: Fluoroquinolone antibiotics, a major class of antibacterial drugs, are synthesized from substituted benzoic acids, highlighting the potential of this scaffold in developing new anti-infective agents.[5]

The combination of a halogen bond donor (chlorine), a hydrogen bond acceptor (fluorine and oxygen), and a lipophilic methoxy group provides a rich set of non-covalent interactions that can be leveraged in rational drug design.

Conclusion

This compound represents a molecule with significant potential in the field of medicinal chemistry. This in-depth technical guide has provided a comprehensive, albeit predictive, structural analysis, a plausible and detailed synthetic pathway, and an overview of its potential applications. The strategic combination of chloro, fluoro, and methoxy substituents on a benzoate scaffold offers a compelling starting point for the design and synthesis of novel drug candidates. Further experimental validation of the presented data and exploration of its biological activities are warranted to fully unlock the therapeutic potential of this intriguing molecule.

References

-

Zhang, J., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-171. Available at: [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

-

Parasyri, A., et al. (2022). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Molecules, 27(5), 1643. Available at: [Link]

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Available at: [Link]

-

PubChem. (n.d.). Methyl 3-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

O'Hagan, D. (2008). Understanding the role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 743-754. Available at: [Link]

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. m.youtube.com [m.youtube.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. CASPRE [caspre.ca]

A Technical Guide to Determining the Solubility of Methyl 3-Chloro-6-fluoro-2-methoxybenzoate in Organic Solvents

Introduction: The Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, chemical synthesis, and materials science, the solubility of a compound is a cornerstone property that dictates its utility and application. For researchers, scientists, and drug development professionals, understanding the solubility profile of a novel chemical entity like Methyl 3-Chloro-6-fluoro-2-methoxybenzoate is not merely an academic exercise; it is a critical step that influences everything from reaction kinetics and purification strategies to bioavailability and therapeutic efficacy.[1][2][3][4] Poorly soluble compounds can present significant challenges, leading to issues with formulation, reduced in-vivo exposure, and ultimately, the potential failure of a promising drug candidate or chemical product.[4][5]

This in-depth guide provides a comprehensive framework for evaluating the solubility of this compound in various organic solvents. Moving beyond a simple data sheet, this document offers a blend of theoretical principles, practical experimental protocols, and expert insights to empower scientists to make informed decisions in the laboratory. We will explore the structural features of the target molecule, outline a robust methodology for solubility determination, and provide a framework for interpreting the resulting data.

Part 1: Understanding the Molecule: Physicochemical Properties

While direct experimental data for this compound is not widely available, we can infer its likely behavior by examining its structure and the properties of related compounds. The molecule's structure consists of a substituted benzene ring, which is generally nonpolar, but it is decorated with several polar functional groups: a chloro group, a fluoro group, a methoxy group, and a methyl ester group.

The presence of these electronegative atoms (O, Cl, F) and the ester functionality introduces polarity and potential sites for hydrogen bonding, suggesting that it will not be completely insoluble in polar solvents. However, the overall structure is still predominantly organic and lacks easily ionizable groups, predicting limited solubility in highly polar protic solvents like water, but better solubility in a range of organic solvents.

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Target) | Methyl 3-chlorobenzoate (Analogue) | 2-Fluoro-6-methoxybenzoic acid (Analogue) |

| Molecular Formula | C9H7ClFO3 | C8H7ClO2[6] | C8H7FO3[7] |

| Molecular Weight | ~218.6 g/mol | 170.59 g/mol [6] | 170.14 g/mol [7] |

| General Feature | Substituted aromatic ester | Substituted aromatic ester | Substituted aromatic acid |

| Predicted Polarity | Moderately polar | Moderately polar | Polar, with H-bond donor |

Note: Properties for the target molecule are estimated based on its structure. Data for analogues are sourced from PubChem.

The fundamental principle of "like dissolves like" is the guiding axiom for predicting solubility.[8] This principle states that substances with similar polarities are more likely to be soluble in one another. Therefore, we can hypothesize that this compound will exhibit higher solubility in solvents of intermediate polarity, such as ketones (acetone), esters (ethyl acetate), and chlorinated solvents (dichloromethane), and lower solubility in highly nonpolar solvents like hexanes or highly polar solvents like water.

Part 2: Experimental Determination of Solubility: A Validated Protocol

To move from prediction to empirical data, a systematic and reproducible experimental approach is essential. The saturation shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound and is referenced in guidelines from organizations like the OECD.[9][10][11]

The Causality Behind the Shake-Flask Method

This method is designed to create a saturated solution, a state of thermodynamic equilibrium where the rate of dissolution of the solid compound equals the rate of its precipitation. This ensures that the measured concentration represents the maximum amount of solute that can be dissolved in the solvent under the specified conditions (typically temperature and pressure).[11] Stirring or shaking is crucial to facilitate the dissolution process and reach equilibrium faster, while temperature control is critical because solubility is highly temperature-dependent.[12] Centrifugation or filtration is then used to separate the undissolved solid from the saturated solution without disturbing the equilibrium, allowing for accurate quantification of the dissolved analyte.

Step-by-Step Experimental Protocol

-

Preparation:

-

Select a range of organic solvents of varying polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Acetonitrile).

-

Ensure all solvents are of high purity (e.g., HPLC grade) to avoid interference from impurities.

-

Accurately weigh an excess amount of this compound into separate glass vials for each solvent. An "excess" ensures that undissolved solid remains at equilibrium.

-

-

Equilibration:

-

Add a precise volume of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12] Preliminary experiments can be run to confirm the time required to reach a stable concentration.[11]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution). To ensure no solid particles are transferred, it is best practice to centrifuge the vials at a controlled temperature and then sample from the supernatant, or to filter the solution through a solvent-compatible syringe filter (e.g., PTFE).

-

-

Quantification:

-

Accurately dilute the saturated solution aliquot with a suitable solvent to a concentration within the linear range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): Highly specific and sensitive, ideal for this type of compound. A calibration curve with standards of known concentration must be prepared.

-

Gas Chromatography (GC): Suitable if the compound is volatile and thermally stable.[13]

-

Gravimetric Analysis: In this method, a known volume of the filtered saturated solution is evaporated to dryness in a pre-weighed dish, and the mass of the remaining solid residue is measured.[14][15] This is a simpler but potentially less sensitive method.

-

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Workflow Visualization

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Part 3: Data Presentation and Interpretation

All quantitative results should be meticulously recorded and presented in a clear, tabular format to allow for easy comparison across different solvents.

Table 2: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Classification |

| n-Hexane | 0.1 | < 1 | Sparingly Soluble |

| Toluene | 2.4 | 10 - 50 | Soluble |

| Dichloromethane | 3.1 | > 100 | Freely Soluble |

| Ethyl Acetate | 4.4 | > 100 | Freely Soluble |

| Acetone | 5.1 | > 100 | Freely Soluble |

| Acetonitrile | 5.8 | 50 - 100 | Soluble |

| Methanol | 6.6 | 10 - 50 | Soluble |

| Water | 10.2 | < 0.1 | Practically Insoluble |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental determination is required.

Interpreting the Results: The solubility data should be analyzed in the context of solvent polarity and the structural features of the solute. For a molecule like this compound, one would expect a trend where solubility is highest in solvents of moderate polarity (like dichloromethane, ethyl acetate, and acetone) that can effectively solvate both the aromatic ring and the polar functional groups. The lower solubility in nonpolar hexane and highly polar water would confirm the "like dissolves like" principle. This information is invaluable for selecting appropriate solvents for chemical reactions, purification (e.g., crystallization), and formulation.

Conclusion